molecular formula C10H9NO3 B8432611 1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid

1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid

Cat. No.: B8432611
M. Wt: 191.18 g/mol
InChI Key: WNYFZQASBPBXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is an organic compound that belongs to the class of pyrroles. It is characterized by a pyrrole ring substituted with a furfuryl group at the nitrogen atom and a carboxylic acid group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of furfurylamine with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated pyrrole derivatives .

Scientific Research Applications

1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of polymers, resins, and other materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is unique due to the presence of both the furfuryl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(furan-2-ylmethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13)

InChI Key

WNYFZQASBPBXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Furfurylpyrrole (2.3 g, 15.6 mMol), 15 ml of trifluoroacetic anhydride (22.35 g, 106 mmol), 50 ml of nitromethane and 25 ml anhydrous diethylether were combined in a 100 ml round bottom flask. The mixture was stirred overnight under positive argon. The reaction was heated and the excess solvents distilled off. The mixture was evaporated to dryness under reduced pressure to give 3.9 g of a dark oil. The oil was distilled in a Kugel-rohr apparatus. The fraction collected at 80° C. to 90° C. at 0.2 mm Hg pressure gave 3.0 g of the colorless oil. 1-(2-furanylmethyl)-2-trifluoroacetyl-1H-pyrrole. This oil was combined with 50 ml ethylalcohol in a 100 ml round bottom flask equipped with a reflux condenser. The mixture was heated to reflux. Sodium hydroxide, 3.0 g in 15 ml of water, was added, and the reaction mixture was refluxed for 3 hours. The ethanol was distilled off and 50 ml of water was added. The mixture was cooled and acidified by addition of 5.0 g malonic acid. A precipitate formed which was collected by filtration. The solid precipitate was recrystallized from acetonitrile to give the title compound a white powder, mp =117° C. to 118° C., infrared spectrum absorption at 3400 cm-1, 1675 cm-1, 1530 cm-1, 1440 cm-1, 750 cm-1.
Name
1-(2-furanylmethyl)-2-trifluoroacetyl-1H-pyrrole
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50 mL
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0 (± 1) mol
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15 mL
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